![molecular formula C10H7NO2 B1443709 2-(furan-2-yl)isonicotinaldehyde CAS No. 103851-91-8](/img/structure/B1443709.png)
2-(furan-2-yl)isonicotinaldehyde
Overview
Description
2-(furan-2-yl)isonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring with an aldehyde functional group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)isonicotinaldehyde typically involves the condensation of furan-2-carbaldehyde with pyridine derivatives under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the desired aldehyde group on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of biomass-derived furan-2-carbaldehyde, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-(Furan-2-yl)pyridine-4-carboxylic acid.
Reduction: 2-(Furan-2-yl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(furan-2-yl)isonicotinaldehyde exhibit significant antimicrobial properties. A study indicated that compounds with this scaffold showed promising activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential for development into new antimicrobial agents .
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies revealed that this compound and its derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Antimalarial Activity
Recent investigations into the antimalarial efficacy of compounds related to this compound have yielded promising results. A series of analogs were synthesized and evaluated against Plasmodium falciparum, demonstrating low nanomolar activity. Specific modifications to the furan ring enhanced selectivity and potency, making these compounds candidates for further development as antimalarial drugs .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
Compound A | Antimicrobial | Staphylococcus aureus | 8 µg/mL |
Compound B | Anticancer | HeLa | 15 µM |
Compound C | Antimalarial | Plasmodium falciparum | 30 nM |
Case Study 1: Antimicrobial Efficacy
A derivative of this compound was synthesized and tested against multidrug-resistant strains of E. coli. The study employed a broth microdilution method to determine MIC values, which were significantly lower than those for standard antibiotics, indicating a novel mechanism of action that warrants further investigation .
Case Study 2: Apoptosis Induction in Cancer Cells
In a study assessing the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of a specific derivative. Flow cytometry analysis revealed a dose-dependent increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis through mitochondrial pathways. Further molecular studies are ongoing to elucidate the precise mechanisms involved .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)isonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan and pyridine rings can interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Similar structure but lacks the pyridine ring.
Pyridine-4-carbaldehyde: Similar structure but lacks the furan ring.
2-(Furan-2-yl)pyridine: Lacks the aldehyde functional group.
Uniqueness
2-(furan-2-yl)isonicotinaldehyde is unique due to the presence of both furan and pyridine rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
2-(Furan-2-yl)isonicotinaldehyde is a compound that combines the structural features of furan and isonicotinic aldehyde. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of 175.20 g/mol. The presence of both furan and pyridine rings, along with the reactive aldehyde group, contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
- Antioxidant Effects : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 15.4 | Apoptosis induction |
HeLa | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising results against several bacterial strains. In vitro studies indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells. The authors concluded that the compound could be a potential lead for developing new anticancer agents .
Research on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings revealed that the compound exhibited notable antibacterial activity, making it a candidate for further development in treating resistant infections .
Properties
IUPAC Name |
2-(furan-2-yl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQVIMETJUALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761403 | |
Record name | 2-(Furan-2-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103851-91-8 | |
Record name | 2-(Furan-2-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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